molecular formula C10H20N2O2Si2 B075933 2,4-Bis((trimethylsilyl)oxy)pyrimidine CAS No. 10457-14-4

2,4-Bis((trimethylsilyl)oxy)pyrimidine

Cat. No. B075933
CAS RN: 10457-14-4
M. Wt: 256.45 g/mol
InChI Key: FSBNTQRWSOTNEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,4-Bis((trimethylsilyl)oxy)pyrimidine synthesis involves the trimethylsilylation of pyrimidine derivatives to enhance their reactivity and solubility in organic solvents. The trimethylsilylation of 5,7-dioxo(4H,6H)-1,3-dithiolo[4,5-d]pyrimidine-2-selone, as a related process, increases the yield of target compounds in benzene solution compared to reactions in DMF solution without silylation. The silylated products are sensitive to hydrolysis, indicating the delicate balance required in handling and storage conditions to preserve the integrity of these compounds (Neiland, Tilika, & Édzhinya, 1994).

Molecular Structure Analysis

The molecular structure of 2,4-bis((trimethylsilyl)oxy)pyrimidine derivatives has been extensively studied through X-ray diffraction, NMR spectroscopy, and computational methods. These studies reveal the importance of non-covalent interactions, such as hydrogen bonding, in determining the molecular conformation and self-assembly behavior of these compounds. For instance, 2-acylamino- and 2,4-bis(acylamino)pyrimidines demonstrate the ability to form stable dimers through multiple hydrogen bonds, influenced by the nitrogen content in the pyrimidine ring and the nature of substituents (Ośmiałowski et al., 2012).

Chemical Reactions and Properties

2,4-Bis((trimethylsilyl)oxy)pyrimidine participates in a variety of chemical reactions, serving as a versatile intermediate for the synthesis of complex organic molecules. For example, its derivatives have been used in the synthesis of pyrimido-tetrathiafulvalene derivatives, demonstrating the compound's utility in constructing organic electronic materials. The reactivity of these silylated pyrimidine derivatives highlights their potential in developing novel compounds with desirable electronic and optical properties (Neiland et al., 1994).

Physical Properties Analysis

The physical properties of 2,4-bis((trimethylsilyl)oxy)pyrimidine and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and the presence of substituents, which can alter the compound's behavior in solution and its compatibility with various solvents and materials. Understanding these properties is essential for optimizing the compound's use in synthesis and material science applications.

Chemical Properties Analysis

The chemical properties of 2,4-bis((trimethylsilyl)oxy)pyrimidine, including its reactivity, stability, and interactions with other molecules, are key to its versatility in organic synthesis. The compound's ability to undergo selective reactions, such as nucleophilic substitution and addition reactions, makes it a valuable tool for constructing complex molecular architectures. The sensitivity of silylated derivatives to hydrolysis and their reactivity towards various reagents and conditions underscore the importance of precise control over reaction parameters to achieve desired outcomes (Neiland et al., 1994).

Scientific Research Applications

Pyrimidine compounds, including “2,4-Bis((trimethylsilyl)oxy)pyrimidine”, have attracted great interest in the field of organic synthesis due to their various chemical and biological applications . Here are some general applications of pyrimidine derivatives:

  • Pharmaceuticals and Medicine

    • Pyrimidine derivatives are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .
    • They exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive and herbicidal .
  • Organic Synthesis

    • Pyrimidine derivatives are used in the synthesis of other complex organic compounds .
    • For example, Müller et al. developed a method to synthesize 2,4-substituted pyrimidines .
  • Antimicrobial and DNA Photocleavage Activity

    • Bis-pyrimidine derivatives, including those with a “2,4-Bis((trimethylsilyl)oxy)pyrimidine” moiety, have been synthesized and evaluated for their antimicrobial and DNA photocleavage activity .
    • The antimicrobial activity was found to strongly depend on the size and orientation of the olefinic/aromatic linker .
    • The synthesized compounds showed excellent DNA photocleavage activity under UV light, which makes them promising from the viewpoint of anticancer drug discovery .
  • Chemical Synthesis

    • “2,4-Bis((trimethylsilyl)oxy)pyrimidine” and similar compounds can be used in the synthesis of other complex organic compounds .
    • For example, a straightforward one-pot three-components method has been developed to produce 2,4-di- and 2,4,6-trisubstituted pyrimidines .
  • DNA Photocleavage Activity

    • Some bis-pyrimidine derivatives have shown excellent DNA photocleavage activity under UV light . This makes them promising from the viewpoint of anticancer drug discovery .
  • Commercial Purposes

    • Pyrimidine derivatives are synthesized for commercial purposes by the pharmaceutical industry . They are an integral constituent of many natural biological systems and have numerous synthetic and biological applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

trimethyl-(2-trimethylsilyloxypyrimidin-4-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O2Si2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBNTQRWSOTNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065081
Record name Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-
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Molecular Weight

256.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Bis((trimethylsilyl)oxy)pyrimidine

CAS RN

10457-14-4
Record name 2,4-Bis(trimethylsiloxy)pyrimidine
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Record name Bis(trimethylsilyl)uracil
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Record name Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-
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Record name Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]-
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Record name 2,4-bis[(trimethylsilyl)oxy]pyrimidine
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Record name 2,4-BIS(TRIMETHYLSILOXY)PYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
A Rosowsky, SH Kim, M Wick - Journal of Medicinal Chemistry, 1981 - ACS Publications
The pyrimidine acyclonucleoside 5-fluoro-l-[(2-hydroxyethoxy) methyl] uracil (3) was synthesized as part of a program aimed at the development of new 5-fluorouracil derivatives with …
Number of citations: 73 pubs.acs.org
KA Watanabe, U Reichman, K Hirota… - Journal of Medicinal …, 1979 - ACS Publications
A series of 5-substituted l-(2-deoxy-2-fluoro-/3-D-arabinofuranosyl) cytosines 7a-d and their corresponding uracils 9a-d, f were prepared by condensation of 3-0-acetyl-5-0-benzoyl-2-…
Number of citations: 405 pubs.acs.org
LW Hertel, JS Kroin, JW Misner… - The Journal of Organic …, 1988 - ACS Publications
6 followed with the synthesis of a series of l-(2-deoxy-2, 2-difluororibofuranosyl) pyrimidines as part of our program in the design and synthesis of nucleosides of potential value as …
Number of citations: 516 pubs.acs.org
X Zhang, F Basuli, ZD Shi, T Bocan, R Swenson - 2017 - Soc Nuclear Med
870 Objectives: [ 18 F]1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil, [ 18 F]FIAU, is a potential PET imaging probe for HSV1-tk gene expression. Our goal is to improve the …
Number of citations: 0 jnm.snmjournals.org
R Staubmann, M Schubert-Zsilavecz, A Hiermann… - Phytochemistry, 1999 - Elsevier
A complex of 5-hydroxypyrrolidin-2-one and pyrimidine-2,4-dione was isolated from the leaves of Jatropha curcas L. by extraction with ethyl acetate and subsequent fractionation of the …
Number of citations: 88 www.sciencedirect.com
PC Srivastava, RK Robins - Journal of Medicinal Chemistry, 1981 - ACS Publications
Oxazinomycin was converted into 2', 3', 5'-tri-0-acetyloxazinomycin (2) and 2', 3'-0-isopropylideneoxazinomycin (3), respectively. Compound 3 was iodinated and reduced to provide 5'-…
Number of citations: 15 pubs.acs.org
I Bašnák, J Farkaš - Collection of Czechoslovak Chemical …, 1976 - cccc.uochb.cas.cz
Compound I was assigned the p-configuration on the basis of the known steric course of the Vorbri.. iggen nucleoside synthesis9• 10 as well as on the basis of the 1 H-NMR spectrum of …
Number of citations: 3 cccc.uochb.cas.cz
LM Beauchamp, BL Serling, JE Kelsey… - Journal of medicinal …, 1988 - ACS Publications
. 2_2 removal of benzyloxy functions, which are the most com-monly used blocking groups for glycerol derivatives. De-protection by catalytic reduction, theusual debenzylation method, …
Number of citations: 107 pubs.acs.org
MJ Welch, A Cohen, HS Hertz, FC Ruegg… - Analytical …, 1984 - ACS Publications
An Isotope dilution mass spectrometrlc (ID/MS) method for serum urea Is described. The method utilizes urea-180 as the labeled Internal standard and Involves Isolation of urea from …
Number of citations: 50 pubs.acs.org
EA Voight, BS Brown, SN Greszler… - The Journal of …, 2018 - ACS Publications
ABBV-168 is a dihalogenated nucleotide under investigation for the treatment of hepatitis C virus. Three synthetic routes aimed at achieving the stereoselective installation of the C2′ …
Number of citations: 10 pubs.acs.org

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